Ethyl 2-(oxetan-3-ylidene)propanoate
Overview
Description
Ethyl 2-(oxetan-3-ylidene)propanoate: is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol. . This compound features an oxetane ring, which is a four-membered cyclic ether, and is of significant interest in various fields of scientific research due to its unique structural properties.
Mechanism of Action
Mode of Action
It is known that oxetane derivatives, like ethyl 2-(oxetan-3-ylidene)propanoate, can undergo various chemical reactions, including ring-opening reactions . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Oxetane derivatives are known to be involved in various chemical reactions, which could potentially affect multiple biochemical pathways
Preparation Methods
Synthetic Routes and Reaction Conditions:
Method 1:
Method 2:
Industrial Production Methods: Industrial production methods for ethyl 2-(oxetan-3-ylidene)propanoate are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-(oxetan-3-ylidene)propanoate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reagents like lithium borohydride or palladium on activated carbon in the presence of hydrogen.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxetane ring are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium borohydride, palladium on activated carbon with hydrogen.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the oxetane ring.
Reduction: Formation of reduced derivatives, such as 2-(oxetan-3-yl)propan-1-ol.
Substitution: Formation of substituted oxetane derivatives.
Scientific Research Applications
Chemistry: Ethyl 2-(oxetan-3-ylidene)propanoate is used as a building block in organic synthesis due to its reactive oxetane ring, which can undergo various chemical transformations.
Biology and Medicine: The compound is explored for its potential in medicinal chemistry, particularly in the development of new pharmaceuticals. The oxetane ring is known to influence the physicochemical properties of drug molecules, enhancing their stability and bioavailability .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for creating polymers and other advanced materials.
Comparison with Similar Compounds
Methyl 2-(oxetan-3-ylidene)acetate: Similar structure with a methyl ester group instead of an ethyl ester group.
2-(oxetan-3-yl)propan-1-ol: A reduced derivative of ethyl 2-(oxetan-3-ylidene)propanoate.
Azetidine derivatives: Compounds containing a four-membered nitrogen ring, similar in size and reactivity to oxetane derivatives.
Uniqueness: this compound is unique due to its specific combination of an oxetane ring and an ethyl ester group. This combination imparts distinct reactivity and physicochemical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-(oxetan-3-ylidene)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-3-11-8(9)6(2)7-4-10-5-7/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHJKTMCWDSHFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1COC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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